4-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is a complex organic compound that features a pyrazole ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with an appropriate alkylating agent such as bromomethylbenzene in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at reflux conditions.
Condensation reaction: The resulting pyrazole derivative is then condensed with 4-methylbenzylidene benzohydrazide under acidic or basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides[][5].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves:
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzohydrazide moiety.
4-methylbenzylidene benzohydrazide: A compound with a similar hydrazide structure but without the pyrazole ring.
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzylidene)benzohydrazide is unique due to its combined pyrazole and benzohydrazide functionalities, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4g/mol |
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H22N4O/c1-15-4-6-18(7-5-15)13-22-23-21(26)20-10-8-19(9-11-20)14-25-17(3)12-16(2)24-25/h4-13H,14H2,1-3H3,(H,23,26)/b22-13+ |
InChI Key |
ZTVWNKLJCOLUQK-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
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